molecular formula C18H24N4O5 B14444268 Glycylglycyl-L-phenylalanyl-L-proline CAS No. 76078-22-3

Glycylglycyl-L-phenylalanyl-L-proline

Cat. No.: B14444268
CAS No.: 76078-22-3
M. Wt: 376.4 g/mol
InChI Key: JDRPUERLRRPKBR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylglycyl-L-phenylalanyl-L-proline is a peptide compound composed of glycine, phenylalanine, and proline residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-phenylalanyl-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxylated phenylalanine derivatives, while reduction of peptide bonds can lead to the formation of smaller peptide fragments .

Scientific Research Applications

Glycylglycyl-L-phenylalanyl-L-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The peptide’s structure allows it to interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial contexts .

Properties

CAS No.

76078-22-3

Molecular Formula

C18H24N4O5

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N4O5/c19-10-15(23)20-11-16(24)21-13(9-12-5-2-1-3-6-12)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,23)(H,21,24)(H,26,27)/t13-,14-/m0/s1

InChI Key

JDRPUERLRRPKBR-KBPBESRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O

Origin of Product

United States

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